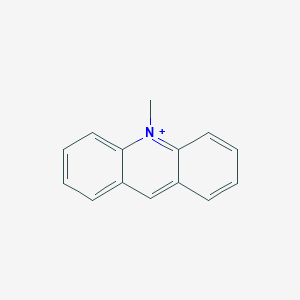

10-Methylacridinium

Overview

Description

10-Methylacridinium is a derivative of acridine, a heterocyclic aromatic organic compound. It is characterized by the presence of a methyl group attached to the nitrogen atom in the acridine ring. This compound is known for its photophysical properties and is widely used in various scientific research applications, particularly in the fields of photochemistry and photophysics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Methylacridinium typically involves the methylation of acridine. One common method is the reaction of acridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions: 10-Methylacridinium undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form acridone derivatives.

Reduction: It can be reduced to form dihydroacridine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the 9-position of the acridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products:

Oxidation: Acridone derivatives.

Reduction: Dihydroacridine derivatives.

Substitution: Various substituted acridine derivatives depending on the nucleophile used.

Scientific Research Applications

10-Methylacridinium has a wide range of applications in scientific research:

Chemistry: It is used as a photocatalyst in various organic reactions, including photoredox catalysis.

Biology: It is used in the study of DNA interactions and as a fluorescent probe for detecting nucleic acids.

Industry: It is used in the development of sensors and as a component in light-emitting devices.

Mechanism of Action

The mechanism of action of 10-Methylacridinium involves its ability to undergo photoinduced electron transfer reactions. Upon irradiation with light, it can form excited states that participate in electron transfer processes. These excited states can interact with various molecular targets, leading to the formation of reactive intermediates such as radicals and radical ions . These intermediates can then participate in further chemical reactions, leading to the desired products .

Comparison with Similar Compounds

9-Carboxy-10-methylacridinium: This compound is similar in structure but has a carboxyl group at the 9-position.

10-Methylacridinium methyl sulfate: This compound is used in oxidation reactions and has similar photophysical properties.

9,10-Dimethylacridinium: This compound has an additional methyl group at the 9-position and is used in photochemical studies.

Uniqueness: this compound is unique due to its high photostability and strong fluorescence. These properties make it particularly useful in applications requiring long-term stability and high sensitivity, such as in the development of sensors and imaging agents .

Biological Activity

10-Methylacridinium, a derivative of acridine, has garnered attention in various fields of research due to its notable biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicine, particularly focusing on antibacterial and anticancer activities.

Chemical Structure and Properties

This compound is characterized by its acridine backbone with a methyl group at the 10-position. This modification enhances its solubility and biological activity compared to other acridine derivatives. The compound's structural features allow for interaction with biological macromolecules, which is crucial for its activity.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. It acts as an inhibitor of the FtsZ protein, which is essential for bacterial cell division. This mechanism makes it a promising candidate for developing new antibacterial agents.

- Case Study : A study evaluated various 9-arylalkyl-10-methylacridinium derivatives for their antibacterial efficacy. The compounds showed potent activity against Gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the low micromolar range .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 1.5 | S. aureus |

| 9-Phenyl-10-methylacridinium | 0.8 | E. coli |

Anticancer Activity

The anticancer potential of this compound has also been investigated, showing effectiveness against various cancer cell lines. The compound induces apoptosis and inhibits tumor growth through multiple pathways.

- Research Findings : In vitro studies on human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) revealed that this compound derivatives exhibit IC50 values in the micromolar range, indicating significant cytotoxic effects .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 2.5 | Apoptosis induction |

| A549 | 3.0 | Cell cycle arrest |

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The planar structure allows it to intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It inhibits key enzymes involved in bacterial cell division and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to apoptosis.

Applications in Medicine

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Antibacterial Agents : With rising antibiotic resistance, compounds like this compound could serve as alternatives or adjuncts to traditional antibiotics.

- Anticancer Drugs : Its ability to target cancer cells selectively positions it as a candidate for further development in oncology.

Properties

IUPAC Name |

10-methylacridin-10-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15/h2-10H,1H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYLXFITCXXCQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C=CC=CC2=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5776-39-6 (chloride) | |

| Record name | N-Methylacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013367812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00158297 | |

| Record name | N-Methylacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13367-81-2 | |

| Record name | 10-Methylacridinium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13367-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013367812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLACRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SX6BF4Z5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.